Tetrakis(dimethylamino)zirconium

Description

Significance of Organometallic Precursors in Modern Materials Science

Organometallic precursors are compounds containing metal-carbon bonds that serve as foundational building blocks in materials synthesis. solubilityofthings.com Their significance in modern materials science stems from their unique ability to be tailored at the molecular level, allowing for precise control over the composition, structure, and properties of the resulting materials. numberanalytics.com These compounds are pivotal in various deposition techniques, including Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are essential for fabricating the complex, multi-layered structures found in microelectronics and other advanced devices. numberanalytics.comcitychemical.com

The versatility of organometallic precursors is a key driver of their widespread use. By modifying the organic ligands attached to the metal center, researchers can fine-tune precursor properties such as volatility, reactivity, and decomposition temperature. solubilityofthings.comyoutube.com This tunability is crucial for developing materials with specific electronic, optical, or catalytic characteristics. numberanalytics.com Organometallic chemistry facilitates the synthesis of a wide array of materials, from nanoparticles and thin films for electronic applications to catalysts and energy storage materials. numberanalytics.comnumberanalytics.com The use of these precursors often allows for lower processing temperatures compared to traditional inorganic methods, which is vital for temperature-sensitive substrates used in next-generation electronics. The controlled decomposition of organometallic precursors, often through the cleavage of metal-carbon or metal-ligand bonds, enables the formation of pure, uniform thin films with atomic-level precision. rsc.orgmdpi.com

Role of Zirconium-Based Materials in Emerging Technologies

Zirconium-based materials, particularly zirconium oxide (ZrO₂) and zirconium nitride (ZrN), are integral to numerous emerging technologies due to their exceptional properties. nih.govmdpi.com Zirconium oxide, also known as zirconia, is renowned for its high dielectric constant (high-k), wide bandgap, excellent thermal stability, and mechanical toughness. mdpi.comgoogle.com These characteristics make it a leading candidate to replace silicon dioxide as the gate dielectric material in complementary metal-oxide-semiconductor (CMOS) devices, enabling further miniaturization and enhanced performance of transistors. google.comresearchgate.netgoogle.com

Beyond microelectronics, the applications of zirconium-based materials are diverse. They are utilized as catalysts and catalyst supports in a variety of chemical reactions, including hydrogenation and oxidation. zircon-association.orgzircomet.com In the realm of energy, zirconia is used in solid oxide fuel cells (SOFCs) and as a dopant in battery materials to improve temperature resistance and power density. zircon-association.orgzircomet.com The hardness and biocompatibility of zirconia have also led to its use in advanced ceramics, dental implants, and protective coatings on cutting tools. nih.govmdpi.com Furthermore, the unique properties of zirconium compounds are being explored in 3D printing, solar cells, and as additives in plastics and paper coatings. zircon-association.org The continuous development of new synthesis methods for zirconium-based nanomaterials further expands their potential in fields like drug delivery, sensors, and environmental remediation. nih.govresearchgate.net

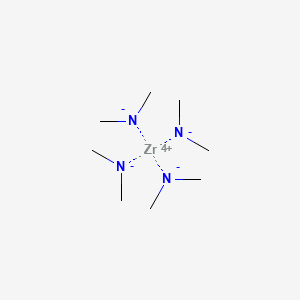

Overview of Tetrakis(dimethylamino)zirconium (B103496) as a Key Zirconium Precursor

This compound, with the chemical formula Zr[N(CH₃)₂]₄ and often abbreviated as TDMAZ, is a key organometallic precursor for depositing zirconium-containing thin films. google.comdockchemicals.comamericanelements.com It is a solid at room temperature with a relatively low melting point and sufficient volatility, making it highly suitable for vapor deposition processes like ALD and CVD. dockchemicals.comstrem.comsigmaaldrich.com These processes are foundational in the semiconductor industry for creating high-k gate dielectrics, such as zirconium oxide (ZrO₂), and conductive layers, like zirconium nitride (ZrN). google.comresearchgate.net

The primary advantage of TDMAZ lies in its chemical reactivity and thermal properties. It reacts readily with co-reactants like water (H₂O) or ozone (O₃) to form ZrO₂ and with ammonia (B1221849) (NH₃) to form ZrN in a controlled, layer-by-layer fashion characteristic of ALD. researchgate.netnih.gov The decomposition of TDMAZ has been studied to optimize deposition conditions; it begins to decompose above 240°C, with significant thermolysis occurring above 280°C. researchgate.netresearchgate.net In different atmospheres, its decomposition temperature can vary, starting above 300°C in argon and nitrogen, and above 350°C in a hydrogen atmosphere. researchgate.netresearchgate.net

Synthesis of TDMAZ typically involves the reaction of zirconium tetrachloride (ZrCl₄) with lithium dimethylamide in a suitable solvent. google.com The resulting precursor is a white to light yellow crystalline solid. strem.com Its molecular structure, consisting of a central zirconium atom bonded to four dimethylamino ligands, facilitates the deposition of high-purity films with low carbon and nitrogen contamination, depending on the process parameters.

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₂₄N₄Zr |

| Linear Formula | [(CH₃)₂N]₄Zr |

| Molecular Weight | 267.53 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 57-60 °C |

| Boiling Point | 80 °C at 0.1 mmHg |

| CAS Number | 19756-04-8 |

Properties

CAS No. |

19756-04-8 |

|---|---|

Molecular Formula |

C8H24N4Zr |

Molecular Weight |

267.53 g/mol |

IUPAC Name |

dimethylazanide;zirconium(4+) |

InChI |

InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |

InChI Key |

DWCMDRNGBIZOQL-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis Dimethylamino Zirconium

Routes Involving Zirconium(IV) Halides and Amine Reagents

The primary routes for synthesizing Tetrakis(dimethylamino)zirconium (B103496) involve the reaction of a Zirconium(IV) halide with an appropriate amine-containing reagent. The selection of the amine reagent and the reaction conditions are critical to the success and efficiency of the synthesis.

Synthesis from Zirconium Tetrachloride and Lithium Dimethylamide

A common and effective method for the preparation of this compound is the reaction of Zirconium Tetrachloride with Lithium Dimethylamide. This salt metathesis reaction is typically carried out in an ethereal solvent, such as diethyl ether. The reaction proceeds by the exchange of the chloride ligands on the zirconium center with the dimethylamide groups from the lithium salt. The insoluble lithium chloride byproduct can be removed by filtration, and the desired product, this compound, can be isolated from the filtrate. This method is favored for its relatively high yield and the purity of the resulting product.

Direct Synthesis from Zirconium Tetrachloride and Dimethylamine (B145610)

An alternative approach involves the direct reaction of Zirconium Tetrachloride with Dimethylamine. This method, while seemingly more direct, presents challenges due to the formation of a stable adduct between the Zirconium Tetrachloride and Dimethylamine. The reaction requires careful control of stoichiometry and reaction conditions to drive the reaction to completion and to favor the formation of the desired tetrasubstituted product over partially substituted intermediates.

Temperature and Inert Atmosphere Control in Reaction Optimization

Strict control of temperature and the maintenance of an inert atmosphere are paramount in the synthesis of this compound. The compound is highly sensitive to moisture and air, which can lead to the formation of zirconium oxides and other impurities. Therefore, all manipulations must be carried out under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques. The reaction temperature also requires careful management. The initial reaction of Zirconium Tetrachloride with Lithium Dimethylamide is often performed at low temperatures to control the exothermic nature of the reaction. Subsequent warming to room temperature allows the reaction to proceed to completion.

Scale-Up Considerations and Industrial Relevance of Synthetic Pathways

The industrial production of this compound necessitates careful consideration of the scalability of the synthetic routes. The synthesis using Zirconium Tetrachloride and Lithium Dimethylamide is a viable option for large-scale production due to its high yield and the relative ease of separation of the final product. However, the cost and handling of large quantities of Lithium Dimethylamide can be a consideration.

The direct synthesis with Dimethylamine, while potentially more atom-economical, may require more sophisticated engineering solutions to manage the reaction conditions and byproducts on an industrial scale. The primary industrial application of this compound is as a precursor for the deposition of thin films of zirconium-containing materials, such as Zirconium Dioxide (ZrO2) and Zirconium Nitride (ZrN), via processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These materials have important applications in the microelectronics industry as high-k dielectrics and diffusion barriers.

Coordination Chemistry and Ligand Reactivity of Tetrakis Dimethylamino Zirconium

Nature of the Zirconium-Nitrogen Amido Bond

The core of Tetrakis(dimethylamino)zirconium's reactivity lies in the four zirconium-nitrogen (Zr-N) amido bonds. The zirconium center is in a +4 oxidation state and is coordinated to four dimethylamido ligands. nih.gov These Zr-N bonds are highly polar and possess a significant degree of covalent character, influenced by the electropositive nature of zirconium and the electronegativity of nitrogen. This polarity makes the amido ligands susceptible to protonolysis, a key reaction pathway.

The dimethylamido ligands are basic and act as strong σ-donors, contributing electron density to the electron-deficient zirconium center. rptu.de This donation stabilizes the complex. However, the Zr-N bond is also labile, meaning the dimethylamido ligands can be readily displaced by other ligands, which is a cornerstone of its utility in chemical synthesis. watson-int.com

Ligand Exchange and Substitution Reaction Pathways

The facile cleavage of the Zr-N bond in This compound (B103496) allows for a variety of ligand exchange and substitution reactions, providing routes to a diverse range of zirconium complexes.

Reactions with Protic Reagents (e.g., Water, Alcohols, Silanes)

This compound readily reacts with protic reagents due to the basicity of the dimethylamido ligands.

Water: The compound is highly sensitive to moisture, and contact with water leads to rapid hydrolysis. rptu.de This reaction can ultimately lead to the formation of zirconium oxides. The reaction with water releases flammable gas. nih.gov

Alcohols: Reactions with alcohols (ROH) result in the substitution of dimethylamido ligands with alkoxide (OR) groups, releasing dimethylamine (B145610) as a byproduct. This alcoholysis reaction can be controlled to produce partially or fully substituted zirconium alkoxides. For instance, the reaction with (R)-(+)-1-phenylethanol has been explored for creating chiral alkoxide complexes with potential in stereospecific catalysis. rptu.de

Silanes: The reaction of this compound with silanes (R3SiH) is more complex. It has been found that reactions with phenyl-substituted silanes can lead to the formation of unusual amide hydride complexes. acs.org For example, the reaction with H2SiR'Ph (where R' = H, Me, Ph) can produce aminosilanes and dimeric zirconium amide hydride complexes. acs.org These reactions can be reversible, as demonstrated by the equilibrium between (Me2N)3ZrSi(SiMe3)3 and H2SiPh2 to form (Me2N)2Zr(H)Si(SiMe3)3 and HSi(NMe2)Ph2. acs.org

| Protic Reagent | Product Type | Byproduct |

| Water (H2O) | Zirconium Hydroxides/Oxides | Dimethylamine |

| Alcohols (ROH) | Zirconium Alkoxides | Dimethylamine |

| Silanes (R3SiH) | Zirconium Silyl/Hydride Complexes | Aminosilanes, H2 |

Heteroleptic Complex Formation via Chelate Ligand Introduction

Heteroleptic complexes, which contain more than one type of ligand, can be synthesized from this compound by introducing chelate ligands. These multidentate ligands bind to the zirconium center through two or more donor atoms, leading to more stable complexes due to the chelate effect. The reaction of M(NMe2)4 (where M = Ti, Zr, Hf) with a chiral cyclopentadienyl-type ligand, for example, results in the formation of complexes of the type (CpC)M(NMe2)3 with the release of dimethylamine. rptu.de The kinetics of ligand exchange with acetylacetonate (B107027) (acac), a common bidentate chelate ligand, have been studied, revealing a mechanism that can involve the formation of a nine-coordinate adduct. rsc.org

Formation of N,O-Chelate Zirconium Complexes by Epoxide Insertion

A notable reaction pathway for forming heteroleptic complexes is the insertion of epoxides into the Zr-N bond of this compound. This reaction proceeds via a ring-opening insertion of the epoxide at room temperature, resulting in the formation of a mononuclear N,O-chelate zirconium complex. rsc.org This method is atom-economical and provides a direct route to complexes containing both an aminoalkoxide and an alkylamide ligand, which are challenging to synthesize through other methods due to the electrophilic nature of the Zr(IV) atom. rsc.orgresearchgate.net These N,O-chelate complexes show promise as precursors for the atomic layer deposition (ALD) of zirconium dioxide (ZrO2) thin films. rsc.org

Catalytic Aspects of this compound Reactivity

The reactivity of this compound and its derivatives extends to catalysis. Zirconium-based catalysts are utilized in a variety of organic transformations. While this compound itself may act as a precursor to the active catalytic species, its derivatives have shown direct catalytic activity. americanelements.com For example, zirconium complexes are known to catalyze amidation reactions. americanelements.com Furthermore, the development of chiral zirconium complexes derived from this compound opens avenues for enantioselective catalysis. rptu.de

Thermal Decomposition Pathways and Volatility in Vapor Phase Processes

Insights into Thermal Stability for Vapor Phase Deposition

The thermal stability of a precursor is a crucial factor in defining the process window for vapor phase deposition. For TDMAZ, its decomposition behavior dictates the temperature range at which it can be effectively vaporized and transported to the substrate without premature degradation. In-situ Fourier Transform Infrared Spectroscopy (FTIR) studies have been instrumental in elucidating the thermal stability of gaseous TDMAZ. By monitoring the infrared absorbance of the Zr-N stretching vibration, researchers have determined the onset of its decomposition.

In inert atmospheres such as argon and nitrogen, TDMAZ begins to decompose at temperatures above 300 °C. researchgate.netresearchgate.net This temperature marks the threshold where the chemical bonds within the TDMAZ molecule start to break, leading to the formation of new chemical species.

Influence of Ambient and Carrier Gases on Decomposition Kinetics

The surrounding gas environment plays a significant role in the decomposition kinetics of TDMAZ. The choice of carrier gas, which transports the vaporized precursor to the reaction chamber, and the ambient gas present during deposition can alter the decomposition pathways and, consequently, the properties of the deposited film.

In argon and nitrogen atmospheres, the decomposition of TDMAZ becomes pronounced at temperatures exceeding 300 °C. researchgate.netresearchgate.net This decomposition has a direct impact on the growth rate of zirconium nitride (ZrN) films. Studies have shown that for ZrN CVD using TDMAZ, the film growth rate decreases rapidly at substrate temperatures above 300 °C when argon or nitrogen are used as the ambient gas. researchgate.netresearchgate.net This phenomenon is attributed to gas-phase reactions and depletion of the precursor before it reaches the substrate surface.

In contrast, a hydrogen atmosphere has a different effect on the decomposition of TDMAZ. The onset of decomposition in a hydrogen atmosphere is shifted to a higher temperature, starting above 350 °C. researchgate.netresearchgate.net This increased stability in the presence of hydrogen is reflected in the deposition of ZrN films, where the growth rate continues to increase with the deposition temperature. researchgate.netresearchgate.net This suggests that hydrogen may play a role in modifying the decomposition mechanism, potentially by passivating reactive species or altering the surface chemistry.

The influence of the carrier gas on the decomposition kinetics is a critical consideration for process control. The interaction between the carrier gas and TDMAZ can affect the precursor's partial pressure and its reactivity in the gas phase, ultimately influencing the uniformity and quality of the deposited film.

Identification of By-Product Formation during Decomposition

The thermal decomposition of TDMAZ results in the formation of various by-products, which can be incorporated into the growing film as impurities or exhausted from the reaction chamber. Identifying these by-products is crucial for understanding the decomposition mechanism and for controlling the purity of the deposited material.

While comprehensive studies specifically detailing all the thermal decomposition by-products of TDMAZ in inert or hydrogen atmospheres are limited, analysis of related compounds and processes provides valuable insights. For the analogous titanium compound, tetrakis(dimethylamido)titanium (TDMAT), dimethylamine (B145610) has been identified as a primary decomposition product. In the case of the related zirconium precursor, tetrakis(diethylamido)zirconium (TDEAZr), temperature-programmed desorption (TPD) studies have identified a range of by-products including diethylamine, ethylethyleneimine, acetonitrile, ethylene, and hydrogen. worldscientific.comrepec.org These findings suggest that similar amine and hydrocarbon species are likely formed during the decomposition of TDMAZ. When TDMAZ is used in a plasma-enhanced process with an oxygen source, the by-products are typically combustion products such as carbon dioxide, carbon monoxide, nitrogen oxides, and water.

The formation of these by-products can have a significant impact on the properties of the deposited films. For instance, the incorporation of carbon and nitrogen from the ligands can affect the electrical and mechanical properties of zirconium-based films.

Temperature-Dependent Decomposition Characteristics

The decomposition of TDMAZ is a temperature-dependent process, with the rate and pathways of decomposition changing significantly with increasing temperature. The onset of decomposition, as discussed earlier, occurs at specific temperatures depending on the surrounding gas atmosphere.

Below the decomposition temperature, TDMAZ exists as a stable molecule in the gas phase, allowing for its controlled transport to the substrate. As the temperature rises above the onset of decomposition, the rate of decomposition increases. In argon and nitrogen atmospheres, the rapid decomposition above 300 °C leads to a decrease in the growth rate of ZrN films, indicating a shift from a surface-reaction-controlled regime to a gas-phase-mass-transfer-limited regime. researchgate.netresearchgate.net This means that at higher temperatures, the precursor decomposes in the gas phase before it can effectively contribute to film growth on the substrate.

In a hydrogen atmosphere, the continuous increase in the ZrN growth rate with temperature suggests that the decomposition products in this environment are more favorable for film formation, or that hydrogen mitigates the negative effects of gas-phase decomposition seen in inert atmospheres. researchgate.netresearchgate.net The temperature-dependent decomposition characteristics highlight the importance of precise temperature control in CVD and ALD processes to ensure reproducible and high-quality film growth.

| Parameter | Argon (Ar) Atmosphere | Nitrogen (N₂) Atmosphere | Hydrogen (H₂) Atmosphere |

| Decomposition Onset Temperature | > 300 °C researchgate.netresearchgate.net | > 300 °C researchgate.netresearchgate.net | > 350 °C researchgate.netresearchgate.net |

| Effect on ZrN Growth Rate at >300°C | Decreases rapidly researchgate.netresearchgate.net | Decreases rapidly researchgate.netresearchgate.net | Increases continuously researchgate.netresearchgate.net |

Applications in Advanced Materials Deposition

Atomic Layer Deposition (ALD) Utilizing Tetrakis(dimethylamino)zirconium (B103496)

Atomic Layer Deposition is a thin-film deposition method based on the sequential use of self-limiting chemical reactions. This compound (TDMAZ) is a favored precursor for ALD processes due to its high reactivity and the ability to produce high-purity films at relatively low temperatures.

The primary application of TDMAZ in ALD is the growth of Zirconium Dioxide (ZrO₂) thin films, a material prized for its high dielectric constant, thermal stability, and mechanical durability.

A common and well-studied ALD process for ZrO₂ involves the use of this compound and water (H₂O) as the co-reactants. The deposition process is based on two sequential, self-limiting half-reactions. researchgate.netosti.gov

In the first half-reaction, TDMAZ is introduced into the reactor and reacts with the hydroxyl (-OH) groups on the substrate surface. This reaction proceeds via ligand exchange, where a dimethylamino ligand from the TDMAZ molecule reacts with a surface hydroxyl group, forming gaseous dimethylamine (B145610) (HN(CH₃)₂) as a byproduct and leaving a surface terminated with -O-Zr(NMe₂)₃. researchgate.netosti.gov

Half-reaction A: Substrate-OH + Zr[N(CH₃)₂]₄(g) → Substrate-O-Zr[N(CH₃)₂]₃ + HN(CH₃)₂(g)

After the unreacted TDMAZ and the dimethylamine byproduct are purged from the chamber, water vapor is introduced. In the second half-reaction, the water molecules react with the remaining dimethylamino groups on the surface, replacing them with hydroxyl groups and releasing more dimethylamine gas. This restores the hydroxylated surface, ready for the next TDMAZ pulse. researchgate.netosti.gov

Half-reaction B: Substrate-O-Zr[N(CH₃)₂]₃ + 3H₂O(g) → Substrate-O-Zr(OH)₃ + 3HN(CH₃)₂(g)

This cycle is repeated to grow a ZrO₂ film of the desired thickness in a layer-by-layer fashion. The self-limiting nature of these reactions ensures precise thickness control and high film quality. nih.gov

To enhance reactivity, especially at lower temperatures, and to modify film properties, Plasma-Enhanced Atomic Layer Deposition (PEALD) can be employed. In this variation, oxygen plasma (O₂ plasma) is used as the oxygen co-reactant instead of water. While research on PEALD of ZrO₂ has been conducted with various precursors, the use of this compound with O₂ plasma has been explored for creating specialized films. beilstein-journals.org

For instance, remote plasma-enhanced ALD using TDMAZ and an O₂ plasma has been shown to be a viable method for depositing ZrO₂ films. researchgate.net Studies have also reported the deposition of ferroelectric ZrO₂ thin films using TDMAZ and an oxygen plasma. beilstein-journals.org The use of plasma can lead to the formation of different film microstructures and properties compared to thermal ALD with water. The energetic oxygen radicals in the plasma can facilitate more complete oxidation and influence the resulting crystal structure of the ZrO₂ film. researchgate.net

The Growth Per Cycle (GPC) is a critical parameter in ALD, representing the thickness of material deposited in one complete cycle. For the TDMAZ and water process, the GPC is strongly dependent on deposition parameters, most notably the temperature.

Studies have shown that the GPC of ZrO₂ decreases as the deposition temperature increases. osti.gov For example, a GPC of approximately 1.81 Å/cycle has been observed at 50°C, which decreases to around 0.66 Å/cycle at 225°C. osti.gov This trend is attributed to changes in the number of surface hydroxyl groups that react with the TDMAZ precursor at different temperatures. osti.gov At higher temperatures (above 250°C), the growth may cease altogether due to the thermal decomposition of the precursor. osti.gov

The GPC also depends on the precursor and co-reactant pulse and purge times. Sufficient pulse times are required to ensure the saturation of the surface reactions, a hallmark of ALD. Once saturation is reached, further increasing the pulse time does not increase the GPC, confirming the self-limiting nature of the growth. researchgate.net For example, at 100°C, a TDMAZ pulse time of 0.03 seconds has been found to be sufficient for saturation. osti.gov

| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |

|---|---|

| 50 | 1.81 |

| 75 | 1.84 |

| 100 | 1.60 |

| 150 | 1.21 |

| 200 | 0.67 |

| 225 | 0.66 |

The crystalline structure of the deposited ZrO₂ films is highly sensitive to the ALD process conditions, particularly the deposition temperature and film thickness.

At lower deposition temperatures, typically below 150°C, ZrO₂ films grown using TDMAZ are generally amorphous. osti.govrsc.org As the deposition temperature is increased, the films begin to crystallize. osti.gov The evolution of the crystal phase is complex; for instance, films deposited above 210°C may exhibit a mixture of cubic and orthorhombic phases, which can transform into a combination of monoclinic and orthorhombic phases as the temperature is further increased to 350°C. Post-deposition annealing can also be used to induce crystallization or to change the existing crystal structure of the films.

The thickness of the film also plays a role in its crystallinity. Thinner films may remain amorphous even at temperatures where thicker films would crystallize. This is because a certain critical thickness is often required for the nucleation and growth of crystalline grains.

| Deposition Temperature (°C) | Film Thickness | Resulting Phase |

|---|---|---|

| ≤ 150 | Any | Amorphous |

| > 150 | Dependent on thickness | Crystalline (e.g., Cubic, Orthorhombic) |

| > 210 | Dependent on thickness | Crystalline (Cubic + Orthorhombic) |

| 350 | Dependent on thickness | Crystalline (Monoclinic + Orthorhombic) |

| Low Temperature (e.g., 200) then Annealed | Dependent on thickness | Crystalline (phase depends on anneal temp.) |

A key advantage of using TDMAZ in ALD is the ability to produce films with excellent uniformity and conformality, even on complex, three-dimensional substrates. The self-limiting nature of the surface reactions ensures that the film grows at the same rate on all exposed surfaces, leading to highly uniform thickness across the entire substrate. rsc.orgnih.gov

Research has demonstrated that ZrO₂ films deposited from TDMAZ and water are very uniform, with a root mean square (RMS) roughness of less than 4% of the film's thickness. rsc.org The exceptional conformality has been showcased by the uniform coating of high-aspect-ratio structures such as nitrogen-doped graphene nanosheets. osti.gov In these studies, the wrinkles and complex topology of the graphene nanosheets were conformally coated with ZrO₂, highlighting the ability of the process to reach and react with all parts of a complex surface. osti.gov This level of control is crucial for applications in microelectronics and nanotechnology where devices have increasingly complex geometries.

Hafnium Zirconium Oxide (HfZrO2) Ferroelectric Film Deposition

Metal-Organic Chemical Vapor Deposition (MOCVD) Applications of this compound

This compound and other all-nitrogen coordinated amide complexes are utilized in MOCVD as halide-free alternatives for material synthesis. rsc.org Traditional CVD methods for ZrN often relied on precursors like ZrCl₄ at very high temperatures (above 1000 °C), which can introduce halide contamination and limit integration with microelectronics. rsc.org MOCVD using amido precursors like TDMAZ allows for more moderate processing conditions. rsc.org

The MOCVD of Zirconium Nitride (ZrN) films from this compound is a key application. rsc.org This method facilitates the nanoengineering of catalyst materials and the fabrication of conformal, high-quality films on various substrates, including 3D structures. rsc.org By using TDMAZ, oriented and facetted crystalline ZrN thin films can be successfully fabricated on silicon and glassy carbon substrates. rsc.org

A significant advantage of using this compound is its viability in a single-source precursor (SSP) MOCVD approach for ZrN deposition. rsc.orgresearchgate.netacs.org In this method, the nitrogen-containing dimethylamido ligands within the TDMAZ molecule itself serve as the nitrogen source for the formation of the ZrN phase. researchgate.netacs.org This eliminates the need for an additional nitrogen source, such as ammonia (B1221849) or nitrogen gas, simplifying the deposition process compared to traditional methods. researchgate.netacs.org This SSP approach has been successfully used to obtain fcc-ZrN films oriented in the (200) direction. researchgate.netacs.org

In addition to the single-source precursor method, this compound can be used in MOCVD processes that employ co-reactants to facilitate the formation of ZrN films. rsc.org These approaches involve reacting TDMAZ in the presence of either ammonia (NH₃) or a combination of hydrogen (H₂) and nitrogen (N₂) gases. rsc.org This dual-source method provides another pathway for the synthesis of ZrN, contrasting with the SSP approach where the precursor alone provides all necessary elements. rsc.org

Table 2: MOCVD Approaches for ZrN Deposition Using Amido Precursors

| Approach | Precursor(s) | Co-reactant(s) | Key Feature | Citation |

|---|---|---|---|---|

| Single-Source (SSP) | This compound | None | Precursor's ligands provide the nitrogen for ZrN formation. | rsc.orgresearchgate.netacs.org |

| Co-reactant | this compound | Ammonia (NH₃) or Nitrogen (N₂) + Hydrogen (H₂) | An external nitrogen source is used with the Zr precursor. | rsc.org |

Zirconium Dioxide (ZrO₂) Film Growth

This compound is also a widely used precursor for the deposition of Zirconium Dioxide (ZrO₂) thin films, a material valued for its high dielectric constant (high-k). researchgate.netbohrium.com The primary method for this application is Atomic Layer Deposition (ALD), which allows for precise, conformal films with atomic-level thickness control. cambridge.orgfrontiersin.org In ALD, TDMAZ is typically used in conjunction with an oxygen source, most commonly water (H₂O) or ozone (O₃). cambridge.orgbohrium.comnih.gov

The ALD process for ZrO₂ involves sequential, self-limiting surface reactions. First, a pulse of TDMAZ is introduced and chemisorbs onto the substrate surface. After purging the excess precursor, a pulse of the oxygen source (e.g., water) is introduced, which reacts with the surface-adsorbed TDMAZ layer to form ZrO₂ and volatile byproducts. frontiersin.org

The growth characteristics of ALD ZrO₂ using TDMAZ and water are highly dependent on the deposition temperature. cambridge.orgosti.gov Studies have shown that the growth per cycle (GPC) decreases as the deposition temperature increases. For example, a GPC of approximately 1.81 Å/cycle has been observed at 50°C, which decreases to about 0.8 Å/cycle at 225°C. cambridge.orgosti.gov This temperature dependence is linked to factors such as the density of surface hydroxyl groups and the potential for precursor desorption at higher temperatures. cambridge.org The ALD temperature window for this process is typically between 200°C and 250°C, where a stable deposition rate of around 0.125 nm/cycle can be achieved when using ozone as the oxidant. bohrium.comdoaj.org

The properties of the resulting ZrO₂ films are also influenced by the deposition temperature. Films grown at lower temperatures (e.g., below 100°C) tend to be amorphous, while those deposited at higher temperatures (e.g., above 150°C-210°C) exhibit a crystalline structure. cambridge.orgbohrium.comosti.gov Post-deposition annealing can further modify the film's crystal structure and dielectric properties. bohrium.com ZrO₂ films deposited from TDMAZ have demonstrated a high dielectric constant (up to 32.57) and low leakage current densities, making them suitable for applications in microelectronics. researchgate.netbohrium.com

The table below details the relationship between deposition temperature and the growth per cycle (GPC) for ALD of ZrO₂ using TDMAZ and water.

| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Reference |

|---|---|---|

| 50 | ~1.81 | cambridge.orgosti.gov |

| 75 | ~1.84 | cambridge.orgosti.gov |

| 100 | ~1.60 | cambridge.orgosti.gov |

| 150 | ~1.21 | cambridge.orgosti.gov |

| 200 | ~0.67 | cambridge.orgosti.gov |

| 225 | ~0.8 | cambridge.orgosti.gov |

Mechanistic Investigations of Deposition Processes Involving Tetrakis Dimethylamino Zirconium

Surface Reaction Mechanisms in Atomic Layer Deposition

The deposition of zirconium-based thin films using Tetrakis(dimethylamino)zirconium (B103496) (TDMAZ) as a precursor in Atomic Layer Deposition (ALD) is a complex process governed by a series of surface reactions. Understanding these mechanisms is crucial for controlling film properties and optimizing deposition conditions.

Chemisorption and Adsorption Behavior on Substrate Surfaces

The initial step in the ALD cycle involves the chemisorption of TDMAZ onto the substrate surface. On hydroxylated surfaces, such as zirconium oxide (ZrO₂), the TDMAZ molecule interacts with the surface hydroxyl (-OH) groups. researchgate.net Density functional theory (DFT) calculations have shown that the physisorption of TDMAZ is an exothermic process. bohrium.com This initial physical adsorption is followed by chemical bonding, or chemisorption, where the zirconium atom of the TDMAZ molecule coordinates with the surface oxygen atoms of the hydroxyl groups.

The adsorption process is influenced by the nature of the substrate and its surface functional groups. For instance, on a hydroxylated monoclinic ZrO₂(-111) surface, the density of surface hydroxyl groups plays a significant role in the subsequent reactions. researchgate.net Studies on similar metal-organic frameworks have also highlighted the importance of surface interactions, where nitrogenous groups can coordinate with Zr-O clusters. researchgate.net The adsorption behavior can be described by models such as the Langmuir isotherm, which assumes a monolayer adsorption on a surface with a finite number of identical sites. mdpi.comrsc.org

Ligand Elimination and By-Product Formation (e.g., Dimethylamine)

Following chemisorption, ligand elimination reactions occur. In the case of TDMAZ on a hydroxylated surface, the dimethylamino ligands [-N(CH₃)₂] react with the surface hydroxyl groups. nih.gov This reaction leads to the formation of a new bond between the zirconium atom and the surface oxygen, and the elimination of dimethylamine (B145610) [HN(CH₃)₂] as a volatile by-product. researchgate.netnih.gov

This ligand-exchange reaction is a key step in the ALD process, as it leaves a reactive surface ready for the subsequent co-reactant pulse. The removal of the amide ligands is a critical factor, and in some related systems, it has been observed that this removal can be incomplete, leading to the presence of residual ligands in the deposited film. acs.orgresearchgate.net

Sequential Ligand Exchange Pathways during ALD Cycles

The ALD of materials like ZrO₂ from TDMAZ and water proceeds through sequential ligand exchange reactions. nih.gov After the initial chemisorption and elimination of the first dimethylamino ligand, the remaining ligands on the zirconium precursor can undergo further exchange reactions with neighboring surface hydroxyl groups.

DFT studies on the ZrO₂ ALD process using TDMAZ and water have elucidated these sequential pathways. researchgate.net The first two ligand exchange reactions on a hydroxylated ZrO₂ surface are exothermic and have low activation energies, suggesting they are thermodynamically and kinetically favorable. researchgate.net Specifically, the activation energies for the first two reactions are reported to be 0.19 eV and 0.24 eV, respectively. researchgate.net However, the third ligand exchange reaction is endothermic, indicating that the likely surface species after the TDMAZ pulse is O₂Zr(NMe₂)₂*. researchgate.net This theoretical finding is consistent with in-situ experimental analyses. researchgate.net

The subsequent pulse of the co-reactant, typically water, involves more complex reactions. These include ligand exchange between the remaining dimethylamino groups and water, as well as coupling reactions that form bridged products and release by-products like water or dimethylamine. nih.gov

Oxidative Decomposition of Organic Ligands by Oxygen Sources

When strong oxidizers like ozone (O₃) are used as the oxygen source instead of water, the reaction mechanism involves the oxidative decomposition of the organic ligands. In the ALD of ZrO₂ using TDMAZ and ozone, a constant deposition rate of approximately 0.125 nm/cycle is observed within a temperature window of 200–250 °C. researchgate.net The resulting films exhibit a low content of carbon impurities, indicating efficient removal of the dimethylamino ligands. researchgate.net

The use of ozone can lead to the release of the dimethylamino ligands. researchgate.netrsc.org The specific by-products of the oxidative decomposition are not always simple dimethylamine molecules and can involve more complex fragments depending on the reaction conditions.

Self-Limiting Growth Phenomena and Surface Saturation

A hallmark of the ALD process is its self-limiting nature. During the TDMAZ pulse, the precursor molecules react with the available surface sites (e.g., -OH groups) until all such sites are consumed. Once the surface is saturated with the chemisorbed precursor, further reactions cease, leading to the formation of a monolayer. This surface saturation ensures that the film growth per cycle is constant and independent of the precursor dose, provided the dose is sufficient to saturate the surface.

This self-limiting behavior is crucial for achieving precise thickness control and excellent conformality over complex three-dimensional structures. bohrium.com The saturation of the surface with TDMAZ has been observed in related systems, such as the adsorption of tetrakis(dimethylamino)titanium (B1230069) (TDMAT) on TiO₂, where saturated adsorption occurs at specific exposures. researchgate.net

Effect of Substrate Temperature on Surface Reaction Kinetics

The substrate temperature is a critical parameter in ALD as it significantly influences the surface reaction kinetics. For the ALD of ZrO₂ using TDMAZ and water, the growth rate has been observed to decrease almost linearly with increasing temperature, from approximately 1.81 Å/cycle at 50 °C to about 0.8 Å/cycle at 225 °C. researchgate.net This temperature dependence highlights the interplay between different surface processes.

In a related chemical vapor deposition (CVD) process for zirconium nitride (ZrN) using TDMAZ, the growth rate increases with temperature up to 300°C, indicating a surface-reaction-limited regime. researchgate.net Above this temperature, the growth rate decreases, which could be attributed to precursor decomposition in the gas phase or desorption of reactive species from the surface. researchgate.net For the ALD of ZrO₂ with TDMAZ and ozone, a stable ALD window is found between 200 and 250 °C, where the growth rate is relatively constant. researchgate.net

Interactive Data Table: Effect of Deposition Temperature on ZrO₂ Growth Rate

The following table summarizes the reported growth per cycle (GPC) of zirconium oxide thin films deposited using this compound and water at various substrate temperatures.

| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |

| 50 | ~1.81 |

| 225 | ~0.8 |

Data sourced from a study on the growth characteristics of ALD ZrO₂. researchgate.net

"Cut-Off" Phenomenon in Plasma-Enhanced ALD Growth

In plasma-enhanced atomic layer deposition (PE-ALD) of zirconium dioxide (ZrO₂) from this compound and an oxygen plasma, a "cut-off" phenomenon has been observed at higher deposition temperatures. researchgate.net This effect manifests as a significant decrease in the growth per cycle (GPC) above a certain temperature threshold.

Detailed mechanistic studies using in-situ quadrupole mass spectroscopy (QMS) and Fourier transform infrared spectroscopy (FTIR) have provided insight into this phenomenon. researchgate.net During the O₂ plasma step, the expected combustion byproducts such as carbon dioxide (CO₂), carbon monoxide (CO), nitric oxide (NO), and water (H₂O) are detected. researchgate.net However, at elevated temperatures, the formation of a nitrile group (–C≡N) on the surface becomes a key factor. researchgate.net

The proposed reaction pathways suggest that at lower temperatures, the surface reactions lead to the formation of Zr-OH species and standard combustion byproducts. In contrast, at higher temperatures, a competing reaction pathway that forms a stable Zr–C≡N surface species becomes dominant. researchgate.net This nitrile-terminated surface is less reactive towards the incoming TDMAZ precursor molecules during the subsequent ALD half-cycle, effectively inhibiting or "cutting off" further film growth. This leads to a sharp reduction in the GPC. researchgate.net The presence of the –C≡N group was identified as the primary cause for this high-temperature growth inhibition. researchgate.net

Gas-Phase Reaction Mechanisms in Chemical Vapor Deposition

In chemical vapor deposition (CVD), the reactions occurring in the gas phase, before the precursor or its byproducts reach the substrate surface, can significantly influence the entire deposition process. researchgate.netpku.edu.cn Understanding these homogeneous reactions is crucial, as they can alter the chemical nature of the depositing species, affect the film growth rate, and ultimately determine the final properties and composition of the film. researchgate.netresearchgate.net The interplay between these gas-phase reactions and surface-controlled kinetics dictates the optimal process window for depositing high-quality materials. researchgate.netresearchgate.net

Homogeneous Thermal Decomposition of this compound

The thermal stability of this compound (TDMAZ) is a critical factor in CVD processes. In-situ Fourier transform infrared spectroscopy (FTIR) has been used to monitor the degree of dissociation of gaseous TDMAZ by observing the absorbance of its characteristic N-(CH₃)₂ stretching vibration. researchgate.net Studies show that the precursor begins to decompose thermally at temperatures around 200°C (473 K). inl.gov More detailed investigations reveal that in argon and nitrogen atmospheres, significant decomposition of TDMAZ starts at temperatures above 300°C. researchgate.net The decomposition involves the breaking of the zirconium-nitrogen bonds, leading to the formation of various gas-phase species that can then participate in film formation or be exhausted from the reactor. researchgate.netrepec.org

Interaction with Carrier and Reactant Gases in the Gas Phase

The ambient gas atmosphere plays a significant role in the decomposition pathway of TDMAZ in the gas phase. researchgate.net Comparative studies using different carrier gases have revealed distinct behaviors.

Under Argon (Ar) or Nitrogen (N₂) atmospheres: TDMAZ begins to decompose above 300°C. researchgate.net The decomposition leads to a rapid decrease in the subsequent ZrN film growth rate at these temperatures, indicating that gas-phase reactions become dominant and potentially lead to particle formation (homogeneous nucleation) rather than controlled film growth (heterogeneous nucleation). researchgate.netresearchgate.net

Under a Hydrogen (H₂) atmosphere: The thermal decomposition of TDMAZ is suppressed, with significant decomposition only starting at temperatures above 350°C. researchgate.net This stabilizing effect of hydrogen suggests it alters the gas-phase reaction chemistry, which in turn affects the deposition characteristics. researchgate.net

The table below summarizes the observed onset of thermal decomposition for TDMAZ in different gas environments.

| Carrier Gas | Decomposition Onset Temperature | Reference |

| Argon (Ar) | > 300 °C | researchgate.net |

| Nitrogen (N₂) | > 300 °C | researchgate.net |

| Hydrogen (H₂) | > 350 °C | researchgate.net |

Interplay between Gas-Phase and Surface-Controlled Reactions

The growth of thin films via CVD is governed by a delicate balance between surface-controlled reactions and gas-phase mass transport phenomena. researchgate.netresearchgate.net At lower temperatures, the growth rate is typically limited by the rate of chemical reactions occurring on the substrate surface. In this regime, the growth rate increases with temperature.

However, as the deposition temperature is increased, a transition point is reached where gas-phase reactions, such as the thermal decomposition of the precursor, become dominant. researchgate.net For the CVD of ZrN from TDMAZ, this transition temperature is heavily influenced by the carrier gas. researchgate.netresearchgate.net

In Ar or N₂ atmospheres , the ZrN growth rate decreases rapidly at temperatures above 300°C. researchgate.netresearchgate.net This indicates that the process has transitioned to a gas-phase mass transfer controlled regime, where precursor decomposition in the gas phase depletes the reactants before they can reach the surface, often leading to gas-phase nucleation and poor film quality. researchgate.net

In a H₂ atmosphere , the growth rate continues to increase with temperature even beyond 300°C. researchgate.netresearchgate.net This suggests that the hydrogen carrier gas suppresses premature gas-phase decomposition, extending the window for surface-reaction-controlled growth to higher temperatures. researchgate.net This allows for a more controlled deposition process, even at elevated temperatures.

This interplay highlights how the choice of carrier gas can directly modulate the dominant reaction mechanism, providing a critical parameter for process optimization in CVD. researchgate.net

Theoretical and Computational Studies of Tetrakis Dimethylamino Zirconium Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways of TDMAZ on various surfaces. These calculations allow for the detailed examination of precursor-surface interactions, the energetics of chemical reactions, and the identification of intermediate and final products during film growth.

Modeling of Precursor Chemisorption on Hydroxylated and Aminated Surfaces

Computational models have been developed to simulate the chemisorption of TDMAZ on surfaces relevant to ALD processes, particularly hydroxylated (-OH) and aminated (-NH2) surfaces. For the deposition of zirconium oxide (ZrO2), the process often begins with the reaction of TDMAZ on a hydroxylated substrate. ucc.ieresearchgate.net

DFT studies have modeled the hydroxylated monoclinic ZrO2 (-111) surface, optimizing the surface hydroxyl group density to values that closely match experimental findings (approximately 4.5 groups per nm²). ucc.ie On these simulated surfaces, the interaction of the TDMAZ molecule is explored. The initial step involves the chemisorption of the Zr(NMe2)4 molecule, where the dimethylamino ligands interact with the surface hydroxyl groups. ucc.ie This interaction is the precursor to subsequent ligand exchange reactions. The reaction on an aminated surface, which is the state of the surface after the initial TDMAZ pulse, is noted to be significantly more complex, involving reactions with the co-reactant, such as water. ucc.ieresearchgate.net

Determination of Activation Energies for Ligand Exchange Reactions

A critical aspect of understanding ALD mechanisms is determining the activation energies for the ligand exchange reactions between the TDMAZ precursor and the surface functional groups. DFT calculations have been instrumental in quantifying these energy barriers.

During the first half-reaction of ZrO2 ALD using TDMAZ and water, TDMAZ reacts with the hydroxylated surface. ucc.ie The dimethylamino group ((NMe2)2) can be eliminated through substitution and ligand exchange with a surface hydroxyl group, forming volatile dimethylamine (B145610) (HN(CH3)2) as a byproduct. ucc.ieresearchgate.net Calculations have shown that the sequential exchange of the first two dimethylamino ligands is energetically favorable. The activation energies for these first two exchanges are low and the reactions are exothermic. ucc.ie Conversely, the exchange of a third ligand is found to be endothermic, suggesting it is less likely to occur under typical ALD conditions. ucc.ie

Table 1: Calculated Activation Energies for Ligand Exchange

| Reaction Step | Precursor | Surface | Activation Energy (eV) | Reaction Type |

|---|---|---|---|---|

| First Ligand Exchange | TDMAZ | Hydroxylated ZrO₂ | 0.19 | Exothermic |

| Second Ligand Exchange | TDMAZ | Hydroxylated ZrO₂ | 0.24 | Exothermic |

| Third Ligand Exchange | TDMAZ | Hydroxylated ZrO₂ | - | Endothermic |

This table presents DFT-calculated activation energies for the sequential ligand exchange reactions of TDMAZ on a hydroxylated zirconium oxide surface. The low activation energies for the first two exchanges indicate they are kinetically favorable.

Prediction of Stable Surface Species during Deposition Processes

By analyzing the thermodynamics and kinetics of the surface reactions, DFT can predict the most likely stable surface species remaining after the precursor pulse. Following the TDMAZ reaction on a hydroxylated ZrO2 surface, the calculations indicate that the removal of two dimethylamino ligands is the most favorable outcome. ucc.ie

This leads to the prediction that the stable surface species after the initial chemisorption is primarily O₂Zr(NMe₂)*, where the asterisk denotes a surface-bound species. ucc.ie This theoretical prediction aligns well with in-situ experimental analyses of the ALD process. ucc.ie Understanding the nature of this stable intermediate is crucial as its reactivity with the subsequent co-reactant (e.g., water or ozone) will determine the growth of the next layer of the film.

Table 2: Predicted Stable Surface Species after Chemisorption

| Precursor | Surface | Predicted Stable Species | No. of Ligands Released |

|---|---|---|---|

| TDMAZ | Hydroxylated ZrO₂ | O₂Zr(NMe₂)* | 2 |

This table shows the predicted stable surface species after the chemisorption of TDMAZ on a hydroxylated surface, as determined by DFT calculations. This species is the starting point for the second half-reaction in the ALD cycle.

Elucidation of Complex Ligand Coupling and Elimination Mechanisms

Beyond simple ligand exchange, DFT studies can unravel more complex reaction mechanisms, including ligand coupling and alternative elimination pathways. During the TDMAZ pulse, the primary mechanism is the protonation of a dimethylamino ligand by a surface hydroxyl group to eliminate dimethylamine. ucc.ieresearchgate.net

The subsequent reaction half-cycle, for instance, the reaction of the aminated surface with water, involves more intricate pathways. ucc.ieresearchgate.net These can include not only the exchange of the remaining dimethylamino ligands with hydroxyl groups from water but also coupling reactions. ucc.ieresearchgate.net Such coupling reactions can lead to the formation of bridged zirconium-oxygen-zirconium (Zr-O-Zr) structures and the elimination of by-products like water or additional dimethylamine. ucc.ieresearchgate.net These theoretical insights are vital for understanding film purity, as incomplete or alternative reactions can lead to the incorporation of impurities like carbon and nitrogen into the deposited film.

Ab Initio Quantum Chemical Calculations for Gas-Phase Interactions

While surface reactions are central to thin film deposition, the behavior of the precursor in the gas phase is also critical, particularly its thermal stability. Ab initio quantum chemical calculations, which are based on first principles without reliance on experimental parameters, are employed to study these gas-phase interactions.

Experimental studies using techniques like Fourier transform infrared spectroscopy (FTIR) have shown that TDMAZ begins to decompose in the gas phase at temperatures above 300°C in inert atmospheres (argon and nitrogen) and above 350°C in a hydrogen atmosphere. mdpi.com This thermal decomposition can affect the conformality and purity of films grown by Chemical Vapor Deposition (CVD) and can define the upper limit of the temperature window for ALD.

Ab initio calculations can provide a mechanistic understanding of these gas-phase decomposition pathways. While specific ab initio studies focused solely on TDMAZ gas-phase thermolysis are not extensively detailed in the literature, theoretical work on analogous Group 4 organometallic precursors offers relevant insights. For example, DFT studies on the gas-phase thermal stability of metallocene precursors have identified intramolecular α-hydrogen transfer as a potential decomposition mechanism. This type of calculation can determine the energy barriers for various potential decomposition reactions, identifying the most likely pathways under different conditions. Such theoretical investigations are crucial for designing new precursors with enhanced thermal stability and for optimizing process conditions to avoid undesirable gas-phase reactions.

Precursor Design and Modification Strategies Based on Tetrakis Dimethylamino Zirconium

Development of Related Zirconium Amido Complexes

The modification of the ligand environment around the central zirconium atom is a primary strategy for tuning precursor properties. This involves the synthesis of various zirconium amido complexes that can be broadly categorized as homoleptic or heteroleptic.

Homoleptic complexes are those in which all ligands attached to the central metal atom are identical. TDMAZ, with the chemical formula Zr[N(CH₃)₂]₄, is a classic example of a homoleptic zirconium amido complex. strem.comsigmaaldrich.com Building upon this structure, researchers have synthesized other homoleptic derivatives by replacing the dimethylamido ligands with other alkylamido groups. The goal of this substitution is to alter the precursor's physical properties, such as volatility and thermal stability. Examples of such derivatives include:

Tetrakis(diethylamino)zirconium (TDEAZr): Zr[N(CH₂CH₃)₂]₄ ereztech.comstrem.com

Tetrakis(ethylmethylamino)zirconium (TEMAZr): Zr[N(CH₃)(C₂H₅)]₄ researchgate.netnih.gov

Zr(NMePr)₄: A liquid precursor that is thermally stable at delivery temperatures of 90-100°C. google.com

Heteroleptic complexes, in contrast, contain more than one type of ligand. These are designed to combine the advantageous properties of different ligand types in a single molecule. The synthesis of heteroleptic zirconium-based porous coordination cages demonstrates the creation of complex architectures by mixing ligand functionalities. nih.gov A key area of development involves creating precursors with mixed-ligand spheres, which can significantly influence their decomposition pathways and reactivity.

Table 1: Examples of Homoleptic Zirconium Amido Precursors

| Precursor Name | Abbreviation | Chemical Formula |

|---|---|---|

| Tetrakis(dimethylamino)zirconium (B103496) | TDMAZ | C₈H₂₄N₄Zr |

| Tetrakis(diethylamino)zirconium | TDEAZr | C₁₆H₄₀N₄Zr |

| Tetrakis(ethylmethylamino)zirconium | TEMAZr | C₁₂H₃₂N₄Zr |

The behavior of a precursor is governed by the steric and electronic properties of its ligands. By systematically modifying the ligands, these properties can be fine-tuned.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands alters the electron density at the zirconium center, thereby influencing its reactivity. For example, in a series of (pyridinedipyrrolide)zirconium complexes, substituents on the pyrrolide rings were shown to systematically tune the ground- and excited-state redox potentials over a range of nearly 600 mV. researchgate.net This tunability is crucial for controlling the reaction pathways during film deposition. Theoretical analysis shows a strong correlation between the Zr-N bond geometry and the electronic structure of the complex. nih.gov

A prominent strategy in heteroleptic precursor design is the integration of ligands with different donor atoms, such as nitrogen and oxygen, to create a mixed coordination sphere. This approach aims to balance the high reactivity of amido ligands with the properties of other ligands like alkoxides. The synthesis of heterometallic zirconium alkoxide complexes, which can serve as single-source precursors to bimetallic oxides, highlights this principle. acs.orgnih.govresearchgate.net These precursors contain both metal-oxygen and metal-carbon or other metal-ligand bonds, allowing for controlled decomposition to form complex oxides. acs.orgnih.gov The interaction of mixed alkoxy halide zirconium species with Lewis bases can lead to complexation or disproportionation, a phenomenon that must be considered in the design of such precursors. nih.gov The general principle is that combining N-donor and O-donor ligands can finely tune the stability, reactivity, and decomposition behavior of the resulting complex. nih.gov

Strategies for Enhancing Thermal Stability and Reducing Moisture Sensitivity

A primary challenge with many metal-amido precursors, including TDMAZ, is their relatively low thermal stability and high sensitivity to moisture. strem.comresearchgate.net These characteristics can lead to premature decomposition and the incorporation of impurities into the growing film. Several strategies are employed to overcome these limitations:

Ligand Modification: Replacing simple dialkylamido ligands with more robust ligand sets is a key strategy. For instance, a novel zirconium amidinate precursor (Zr-AMD) demonstrated better thermal stability at substrate temperatures above 300°C compared to Tetrakis(ethylmethylamino)zirconium (TEMA-Zr). researchgate.net

Mixed-Ligand Approaches: The development of heteroleptic precursors with mixed ligands, such as alkyl/alkoxide or alkyl/cyclopentadienyl groups, has been investigated to improve stability. researchgate.net Studies comparing conventional alkylamine sources like M(NEtMe)₄ with mixed-ligand systems have shown that molecular engineering can lead to precursors with superior thermal stability. researchgate.net However, not all modifications are successful; for example, the precursor MeCp₂ZrMe₂ was found to undergo catastrophic decomposition after a short time at the temperatures required for vapor transport. researchgate.net

Precursor Chemistry Control: For the resulting zirconia materials, thermal stability can be enhanced by incorporating elements like yttrium or anions such as phosphate (B84403) or sulfate. nih.govresearchgate.net This can be achieved by using specifically designed single-source precursors that contain both zirconium and the stabilizing dopant, which then decompose to form the doped oxide material. nih.gov

Tailoring Precursor Properties for Specific Film Growth Characteristics

The ultimate goal of precursor design is to control the properties of the deposited thin film. The molecular structure of the precursor directly influences the deposition process and the final characteristics of the material.

ALD Window: The choice of precursor affects the temperature range for self-limiting growth, known as the ALD window. For TDMAZ, a stable deposition rate is typically observed between 200°C and 250°C; above this range, thermal decomposition can lead to a CVD-like growth mode. researchgate.netresearchgate.net More stable precursors, such as certain amidinates, can expand this window to higher temperatures (>300°C), allowing for greater process flexibility. researchgate.net

Growth Per Cycle (GPC): The GPC is highly dependent on the precursor, the co-reactant (e.g., water or ozone), and the deposition temperature. For TDMAZ, the GPC has been reported to decrease as temperature increases. researchgate.netosti.gov Using TDMAZ with ozone, a GPC of approximately 0.125 nm/cycle was achieved in the ALD window. researchgate.net In a different study using three different zirconium alkylamide precursors with water, the GPC was found to be around 0.096 nm/cycle. harvard.edu

Film Properties: The precursor chemistry is a determining factor for film crystallinity, purity, morphology, and barrier properties. Films grown with TDMAZ at low temperatures (e.g., 80°C) are amorphous, while those grown at higher temperatures (140-200°C) exhibit crystallinity. nih.gov The choice of oxidant is also critical; ZrO₂ films grown with ozone as the oxidant showed significantly better water vapor barrier properties than those grown with water. nih.gov The ideal precursor should be reactive enough to ensure complete surface reactions but stable enough to prevent gas-phase decomposition, thus yielding high-purity, dense, and smooth films. harvard.edu

Table 2: Selected Research Findings on Zirconium Precursors for Film Deposition

| Precursor(s) | Co-reactant | Deposition Temp. (°C) | Growth Per Cycle (GPC) | Key Finding |

|---|---|---|---|---|

| TDMAZ | Ozone | 200 - 250 | ~0.125 nm/cycle | Stable ALD window identified; films have low carbon impurity. researchgate.net |

| TDMAZ | H₂O / O₃ | 80 - 200 | Not specified | Ozone as an oxidant at low temperatures improves the film's barrier properties. nih.gov |

| Zr-AMD vs. TEMA-Zr | H₂O | >300 | Not specified | Zr-AMD shows better thermal stability compared to TEMA-Zr. researchgate.net |

| Three Zr Alkylamides | H₂O | 50 - 500 | ~0.096 nm/cycle | Precursors are highly reactive and produce highly conformal, pure films. harvard.edu |

| TDMAZ | H₂O | 50 - 225 | 1.81 to 0.66 Å/cycle | GPC decreases significantly with increasing temperature. osti.gov |

Advanced Characterization Techniques Applied to Precursor Behavior and Reaction Products

Spectroscopic Methods for Studying Reaction Intermediates and By-Products

Spectroscopic techniques are indispensable for probing the gas-phase and surface chemistry of TDMAZ. They allow for the identification of transient species and stable by-products, which is crucial for elucidating reaction pathways.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique used to study the vibrational modes of molecules, providing a molecular fingerprint that allows for the identification of chemical species in both the gas phase and on surfaces. thermofisher.comatslab.com In the context of processes involving TDMAZ, FTIR is instrumental in monitoring the precursor's decomposition and its reactions with co-reactants. researchgate.netnist.gov

Studies have utilized in-situ FTIR to investigate the thermal decomposition of TDMAZ. researchgate.net By monitoring the intensity of specific infrared absorption bands, such as the stretching vibration at 933.37 cm⁻¹, the degree of TDMAZ dissociation can be tracked under various ambient gases and temperatures. researchgate.net For instance, it has been observed that TDMAZ begins to decompose above 300 °C in argon and nitrogen atmospheres, whereas in a hydrogen atmosphere, decomposition starts at a higher temperature, above 350 °C. researchgate.net This information is critical for defining the appropriate temperature window for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to control whether the deposition is surface-reaction-limited or dominated by gas-phase mass transfer. researchgate.net

Gas-phase FTIR analysis has also been employed to identify the by-products of TDMAZ reactions. nist.govresearchgate.net For example, during the reaction of TDMAZ with ammonia (B1221849), dimethylamine (B145610) is rapidly formed as the main gas-phase product, even at room temperature. researchgate.net The technique can also detect the formation of other species, such as those containing Ti-N-C metallacycles and N=C double bonds, which can arise from the thermal decomposition of the precursor at higher temperatures. researchgate.net

The table below summarizes key FTIR absorption bands used in the analysis of TDMAZ and related species.

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| TDMAZ | Stretching Vibration | 933.37 | researchgate.net |

| Dimethylamine (DMA) | N-H bend | ~730 | nist.gov |

This table is based on available data and may not be exhaustive.

Quadrupole Mass Spectrometry (QMS) is a valuable in-situ tool for real-time monitoring of the gaseous species present in a deposition chamber. tue.nl It works by ionizing gas molecules and then separating them based on their mass-to-charge ratio, allowing for the identification and quantification of precursors, reactants, and reaction by-products. tue.nlmks.com

In ALD processes using TDMAZ, QMS is used to analyze the reactor effluent during each cycle. tue.nlresearchgate.net This provides detailed information on the reaction kinetics and the completeness of the surface reactions. tue.nl For example, during the remote plasma-enhanced ALD of zirconium dioxide using TDMAZ and an oxygen plasma, QMS can detect combustion by-products such as CO₂, CO, NO, and H₂O. researchgate.net By tracking the signals of the precursor and the reaction by-products in real-time, the self-limiting nature of the ALD process can be confirmed. tue.nl

A significant challenge in using QMS for ALD is the potential for pressure artifacts, where the QMS signal is dependent on the total pressure in the reactor, and the overlap of mass-to-charge ratios of different species. tue.nl These issues can be addressed through careful experimental design, such as including precursor-only and reactant-only cycles for reference. tue.nl

The following table shows typical species detected by QMS during the deposition of zirconium-based films using TDMAZ.

| Species | Description | Process | Reference |

| TDMAZ fragments | Precursor fragments | ALD/CVD | tue.nl |

| HN(CH₃)₂ | Dimethylamine by-product | ALD/CVD | researchgate.net |

| CO₂, CO, NO, H₂O | Combustion by-products | PE-ALD with O₂ plasma | researchgate.net |

This table provides examples of species that can be monitored with QMS.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. ed.ac.uknih.gov It is particularly useful in the context of TDMAZ for confirming the structure of the synthesized precursor and for mechanistic studies of its reactions. acs.orgthermofisher.comresearchgate.netnih.gov

¹H NMR spectra of TDMAZ are expected to be consistent with its known structure, showing a characteristic signal for the dimethylamino protons. thermofisher.com Variable-temperature ¹H NMR studies can provide insights into the dynamic processes occurring in solution. acs.org

NMR is also employed to study the reaction mechanisms of TDMAZ with other compounds. For example, in reactions with silanes, NMR can be used to identify the formation of unusual amide hydride complexes and aminosilanes, providing crucial information for understanding the formation of materials like titanium-silicon-nitride. acs.org Furthermore, NMR studies have been instrumental in characterizing the structure of zirconium(IV) complexes derived from other ligands, which can exist as monomers or dimers in solution, a finding that is critical for understanding their catalytic activity. nih.gov

The following table provides typical ¹H NMR data for TDMAZ.

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| Tetrakis(dimethylamino)zirconium (B103496) | C₆D₆ | 2.97 | singlet | N(CH₃)₂ | acs.org |

Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Real-Time Deposition Monitoring Techniques

Real-time monitoring techniques are essential for controlling and understanding the growth of thin films from TDMAZ. These methods provide immediate feedback on film thickness, growth rate, and optical properties.

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device that can monitor the deposition of thin films with sub-monolayer precision. nanoscience.comfrontiersin.org It operates based on the piezoelectric effect, where the resonant frequency of a quartz crystal changes as mass is added to or removed from its surface. nanoscience.com In ALD processes, QCM is used to monitor the mass gain per cycle (MGPC) during both the precursor and reactant pulses. researchgate.netnih.gov

In-situ QCM studies of ALD processes using TDMAZ allow for the real-time determination of growth rates and can be used to study the self-limiting nature of the surface reactions. researchgate.netapvi.org.au By measuring the mass change during each half-reaction, researchers can gain insights into the surface chemistry, such as the number of precursor molecules that adsorb per cycle and the extent of ligand exchange. researchgate.netnih.gov

It is important to note that in ALD, the measured frequency change in a QCM is not solely due to the mass of the deposited film but is also affected by chamber pressure, the viscosity and density of the surrounding gas, and the surface roughness of the crystal. apvi.org.au Careful calibration procedures are necessary to deconvolve these effects and obtain accurate mass measurements. apvi.org.au

The table below illustrates the type of data that can be obtained from QCM measurements in an ALD process.

| ALD Cycle Step | Expected Mass Change | Information Gained | Reference |

| TDMAZ Pulse | Mass Increase | Adsorption of precursor | researchgate.netnih.gov |

| Purge | Slight Mass Decrease | Removal of physisorbed species | researchgate.netnih.gov |

| Co-reactant Pulse | Mass Change (Increase/Decrease) | Ligand exchange, by-product removal | researchgate.netnih.gov |

| Purge | Stable Mass | Net mass gain per cycle | researchgate.netnih.gov |

This is a generalized representation of QCM data during an ALD cycle.

In-situ spectroscopic ellipsometry is a non-invasive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and optical constants (refractive index n and extinction coefficient k) of thin films during deposition. nih.govfilm-sense.comqd-uki.co.ukharvard.edu It is a powerful tool for real-time monitoring of film growth in processes like ALD and CVD. svc.orgresearchgate.netatomiclimits.com

By monitoring the ellipsometric parameters (Ψ and Δ) in real-time, the growth rate per cycle, nucleation behavior, and material properties of the film can be studied in detail. svc.org For example, in-situ ellipsometry can reveal any nucleation delay at the beginning of the deposition process and can be used to ensure that the growth has reached a steady state. svc.orgatomiclimits.com The ability to determine optical constants in real-time also provides information about the film's composition and density. svc.org

In-situ ellipsometry is particularly advantageous for process development and control, as it allows for the rapid optimization of deposition parameters and can be used for endpoint detection when a specific film thickness is required. film-sense.comqd-uki.co.uksvc.org

The following table summarizes the information that can be extracted from in-situ ellipsometry during film deposition.

| Measured Parameters | Derived Properties | Application in TDMAZ-based Deposition | Reference |

| Ψ (Amplitude Ratio) | Film Thickness | Real-time growth rate monitoring | svc.orgatomiclimits.com |

| Δ (Phase Difference) | Refractive Index (n) | Monitoring film density and composition | svc.org |

| Extinction Coefficient (k) | Assessing film conductivity and absorption | svc.org |

This table highlights the key outputs of in-situ ellipsometry.

Pyroelectric Calorimetry for Energetics of Surface Reactions

Pyroelectric calorimetry is a powerful technique for the in-situ investigation of the thermodynamics and kinetics of surface reactions during processes like atomic layer deposition (ALD). This method provides time-resolved measurements of the heat generated during the half-reactions of the ALD cycle.

In the context of zirconium oxide (ZrO2) ALD using this compound (TDMAZr) and water, in-situ pyroelectric calorimetry has been employed to gain new insights. researchgate.net The technique allows for the quantitative measurement of reaction heats, which are essential for understanding the deposition mechanism. osti.govacs.organl.gov

Studies using calibrated and time-resolved in-situ ALD calorimetry have determined the net heat of reaction for the TDMAZr and water process. The net ALD reaction heat was observed to range from 0.197 mJ cm⁻² at a temperature of 76 °C down to 0.155 mJ cm⁻² at 158 °C. researchgate.net These values correspond to an average energy of 4.0 eV per zirconium atom across the investigated temperature range. researchgate.net Interestingly, a significant temperature dependence for the reaction kinetics was not observed within this temperature window. researchgate.net

Table 1: Net ALD Reaction Heat for TDMAZr and Water

| Temperature (°C) | Net Reaction Heat (mJ cm⁻²) |

|---|---|

| 76 | 0.197 |

| 158 | 0.155 |

Data sourced from in-situ pyroelectric calorimetry studies of ZrO2 ALD. researchgate.net

Microscopic Analysis of Initial Film Growth Stages

The initial stages of film growth, which dictate the properties of the final material, are often scrutinized using high-resolution microscopy techniques. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable tools for this purpose, providing information on the film's morphology and surface topography.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface. nih.govmdpi.com By scanning the surface with a focused beam of electrons, SEM can reveal information about the surface topography and composition. mdpi.com In the context of films grown from precursors like TDMAZ, SEM is crucial for visualizing the surface morphology, including grain size, shape, and the presence of any defects. researchgate.netresearchgate.net For instance, SEM analysis can reveal whether a film has a smooth, uniform surface or a more complex, columnar structure. researchgate.net This morphological information is critical for understanding the film's properties and performance in various applications.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is an exceptionally high-resolution scanning probe microscopy technique, capable of providing three-dimensional images of a surface with sub-nanometer resolution. nanosurf.com It works by scanning a sharp tip over the sample surface, with the forces between the tip and the sample being measured to create a topographical map. sciopen.comnih.govchalcogen.ro AFM is particularly well-suited for quantifying surface roughness parameters, such as the root mean square (RMS) roughness. chalcogen.roresearchgate.net For thin films derived from TDMAZ, AFM can be used to assess the smoothness of the film at the nanoscale, which is a critical parameter for many optical and electronic applications. researchgate.netresearchgate.net The technique can also reveal details about the grain structure and the presence of any surface irregularities that may have formed during the initial stages of growth. nih.gov

Table 2: Comparison of Microscopy Techniques for Film Analysis

| Technique | Information Provided | Typical Resolution |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, grain size and shape, defect analysis | ~1-10 nm |

Diffraction Methods for Structural Elucidation of Isolated Complexes

While microscopy techniques are excellent for studying surfaces and films, diffraction methods are essential for determining the precise atomic arrangement within crystalline materials. Single-crystal X-ray diffraction, in particular, provides unparalleled detail about the three-dimensional structure of molecules.

Single-Crystal X-ray Diffraction of Zirconium Amide Hydride Intermediates

The reactions of this compound can lead to the formation of complex intermediate species. Single-crystal X-ray diffraction is a powerful analytical technique used to determine the exact three-dimensional structure of such crystalline compounds at the atomic level. nih.govexcillum.comescholarship.org